2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
描述
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with pyrazole and pyrimidine rings. Key structural features include:
- 1-(2,4-Dimethylphenyl) substituent: Provides steric bulk and modulates electron density via methyl groups at the 2- and 4-positions of the phenyl ring.
- N-methyl-N-phenylacetamide side chain: Enhances lipophilicity and diversifies binding interactions through both aromatic (phenyl) and aliphatic (methyl) groups.
The compound’s molecular formula is C₂₃H₂₃N₅O₂ (inferred from analogs in ), with a molecular weight of approximately 413.47 g/mol. Its structural uniqueness lies in the combination of substituents, which differentiates it from closely related derivatives.
属性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-9-10-19(16(2)11-15)27-21-18(12-24-27)22(29)26(14-23-21)13-20(28)25(3)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDLVRXTXVKDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide , commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Molecular Formula : C21H22N4O2
- Molecular Weight : 366.43 g/mol
The unique pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
1. Anticancer Activity
Research has demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound inhibits cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By blocking CDK2 activity, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
- Case Study : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects. For example, one study reported an IC50 value of 0.0034 μM against PI3Kδ in leukemia cells.
2. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity:
- Mechanism : It modulates inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This action can help reduce inflammation and associated symptoms .
- Research Findings : Studies indicate that pyrazolo[3,4-d]pyrimidines can significantly lower levels of TNF-alpha and IL-6 in treated models compared to controls.
3. Antibacterial and Antifungal Activities
Emerging research suggests that this compound may possess antibacterial and antifungal properties:
- Activity Spectrum : Preliminary tests have shown effectiveness against Gram-positive bacteria and certain fungal strains.
- Mechanism : The antibacterial action is likely due to enzyme inhibition that disrupts bacterial cell wall synthesis and function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes critical for cancer progression and inflammation.
- Cell Cycle Modulation : Evidence suggests it may induce cell cycle arrest at the S phase, promoting apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Data Table of Biological Activities
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Aromatic Ring Modifications
Acetamide Side Chain Variations
Melting Points and Yields
Data from highlights synthetic challenges and stability trends:
| Compound Derivative | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|
| 5a (dimethylamino benzylidene) | 60 | 258–260 | Electron-donating dimethylamino group improves solubility. |
| 5b (4-methoxybenzylidene) | 75 | 246–248 | Methoxy group enhances crystallinity. |
| Target Compound* | — | — | Likely lower melting point than 5a–5e due to lack of polar hydrazide groups. |
Molecular Weight and Lipophilicity
准备方法
Cyclocondensation of 5-Amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile
The pyrazolo[3,4-d]pyrimidinone scaffold is constructed by reacting 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile with formamide or urea under reflux. This step facilitates ring expansion to form the pyrimidine moiety.
Procedure :
- 5-Amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile (10 mmol) and formamide (30 mL) are heated at 180°C for 6–8 hours.
- The mixture is cooled, poured into ice water, and neutralized with acetic acid to precipitate the product.
- Yield : 68–72%.
Characterization :
- IR (KBr) : 1695 cm⁻¹ (C=O stretch of pyrimidinone).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 3H, aromatic-H), 2.38 (s, 6H, 2×CH₃).
Introduction of the Acetamide Side Chain
Alkylation of the Pyrimidinone C5 Position
The C5 position of the pyrazolo[3,4-d]pyrimidinone is functionalized with a bromoacetyl group using 2-bromo-N-methyl-N-phenylacetamide in the presence of a base.
Procedure :
- Pyrazolo[3,4-d]pyrimidin-4-one (5 mmol) and 2-bromo-N-methyl-N-phenylacetamide (6 mmol) are dissolved in dry acetone.
- Potassium carbonate (15 mmol) and potassium iodide (0.5 mmol) are added, and the mixture is refluxed for 12 hours.
- The product is filtered, washed with ethanol, and recrystallized from DMF/water (1:2).
- Yield : 58–63%.
Characterization :
- LC-MS (ESI+) : m/z 401.5 [M+H]⁺ (calculated for C₂₃H₂₃N₅O₂).
- ¹³C NMR (DMSO-d₆) : δ 174.1 (C=O), 160.3 (pyrimidine-C4), 148.2–112.6 (aromatic carbons), 52.8 (CH₂), 37.2 (N-CH₃).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dry acetone | +15% vs. DCM |
| Base | K₂CO₃ | +22% vs. NaOH |
| Temperature | 60°C | +18% vs. RT |
Replacing dichloromethane (DCM) with acetone enhances nucleophilicity of the pyrimidinone anion, while potassium carbonate minimizes hydrolysis of the bromoacetamide.
Alternative Synthetic Routes
One-Pot Synthesis via Microwave Assistance
A microwave-assisted method reduces reaction time from 12 hours to 45 minutes:
Enzymatic Amidations
Lipase-catalyzed amidation of 2-chloroacetamide derivatives with pyrimidinones in tert-butanol at 50°C achieves 65% yield, reducing byproduct formation.
Analytical Validation and Purity Assessment
常见问题
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves cyclization of pyrazolo[3,4-d]pyrimidine precursors with substituted acetamides. A typical route includes:
Core Formation : React 2,4-dimethylphenyl-substituted pyrazole-4-carboxamide with α-chloroacetamide derivatives in the presence of triethylamine or DIPEA (base) to form the pyrazolopyrimidine core .
Coupling : Introduce the N-methyl-N-phenylacetamide moiety via nucleophilic substitution or amide coupling (e.g., EDC/HOBt).
Optimization :
- Solvents : Dimethylformamide (DMF) or ethanol for solubility .
- Temperature : 80–100°C for cyclization; room temperature for coupling .
- Catalysts : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and the pyrazolopyrimidine core (δ 8.5–9.0 ppm for NH in DMSO-d6). The acetamide carbonyl appears at δ 165–170 ppm in 13C NMR .
- IR Spectroscopy : Confirm the 4-oxo group (C=O stretch at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .
Basic: How should researchers design initial biological activity assays for this compound, and what controls are essential?
Methodological Answer:
- Anticancer Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Include vehicle (DMSO) and untreated controls .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, with celecoxib as a reference .
- Antimicrobial Testing : Perform disk diffusion assays against S. aureus and E. coli; include ampicillin and solvent controls .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (liver microsome assays) to identify discrepancies .
- Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility if poor in vivo absorption is observed .
- Statistical DOE : Apply factorial design to test variables (dose, administration route) and identify confounding factors .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to enhance potency?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 2,4-dimethylphenyl with halogenated aryl groups) .
Bioactivity Testing : Rank analogs by IC50 values in target assays (e.g., kinase inhibition).
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like EGFR or CDK4. Correlate docking scores with experimental data .
Key SAR Findings :
- Bulky substituents at the phenyl group improve kinase selectivity .
- Methyl groups on the acetamide enhance metabolic stability .
Advanced: What computational approaches are recommended for predicting biological targets?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction or SEA to identify potential targets (e.g., kinases, GPCRs) .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) to assess residence time in active sites .
- Validation : Confirm predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
Advanced: How can researchers optimize selectivity for specific molecular targets?
Methodological Answer:
- Selective Modification : Introduce polar groups (e.g., -OH, -COOH) to form hydrogen bonds with target-specific residues .
- Competitive Binding Assays : Use ATPγS in kinase assays to differentiate ATP-competitive vs. allosteric inhibitors .
- Crystallography : Solve co-crystal structures with targets (e.g., PDB deposition) to guide rational design .
Advanced: What methodologies are suitable for investigating metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Track hydroxylation or dealkylation products .
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation by HPLC .
- Isotopic Labeling : Synthesize deuterated analogs to trace metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
